

clofazimine QTc interval prolongation cardiac monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Clofazimine

CAS No.: 2030-63-9

Cat. No.: S524004

[Get Quote](#)

Clofazimine & QTc Prolongation: Risk Quantification

The table below summarizes key quantitative findings on the risk of QTc prolongation associated with **clofazimine**.

Dosing Regimen	Effect on QTc Interval	Key Findings & Risk Proportions	Source
100 mg daily (standard)	Significant prolongation	► Mean ΔQTcF : ~16-20 ms over 14 days [1] [2] ►	
Predicted ΔQTcF >30 ms : 2.52% of patients [1] [1] [2]		200 mg daily (2-week load)	
Increased prolongation		► Predicted ΔQTcF >30 ms : 11.6% of patients [1] [1]	
300 mg daily (2-week load)		Highest prolongation	
► Predicted ΔQTcF >30 ms : 23.0% of patients [1] ►		Absolute QTcF >450 ms : 3.42% at steady state [1] [1]	
Combination Therapy	Additive/Synergistic risk	► Adj. Hazard Ratio for QTcF \geq501 ms : 4.35 (vs. no clofazimine) [3] ►	
Risk further increased with fluoroquinolones (adjHR 3.43) and high-dose moxifloxacin (adjHR 6.54) [3] [3]		Pediatric Population	
Lower observed risk		► Linear concentration-QTcF relationship (0.05 ms/ μ g/L) [4] ►	
No severe prolongation (\geq 500 ms) observed in study cohorts [4] [2] [4] [2]			

Experimental Protocols for QTc Assessment

For researchers designing studies or monitoring protocols, the following methodologies are critical.

Electrocardiogram (ECG) Acquisition and QTc Calculation

- **ECG Protocol:** Obtain triplicate 12-lead ECGs at each time point, with the patient at rest. Manual measurement is more accurate than automated machine reads [2].
- **Optimal Leads:** Use limb lead II or precordial lead V5 for the clearest T-wave termination [2].
- **Heart Rate Correction:** The **Fridericia correction (QTcF)** is preferred, especially in older children and adults, as it is less likely to overestimate QTc at higher heart rates [1] [4] [2].
 - Formula: $QTcF = QT / \sqrt[3]{RR}$, where RR is the preceding RR interval in seconds [2].
- **Timing:** In monotherapy, the maximum QT effect occurs around 6 weeks due to **clofazimine**'s long half-life and accumulation [2]. When combined with other drugs, monitor more frequently in the first 2-3 months, as risk peaks during this period [3] [2].

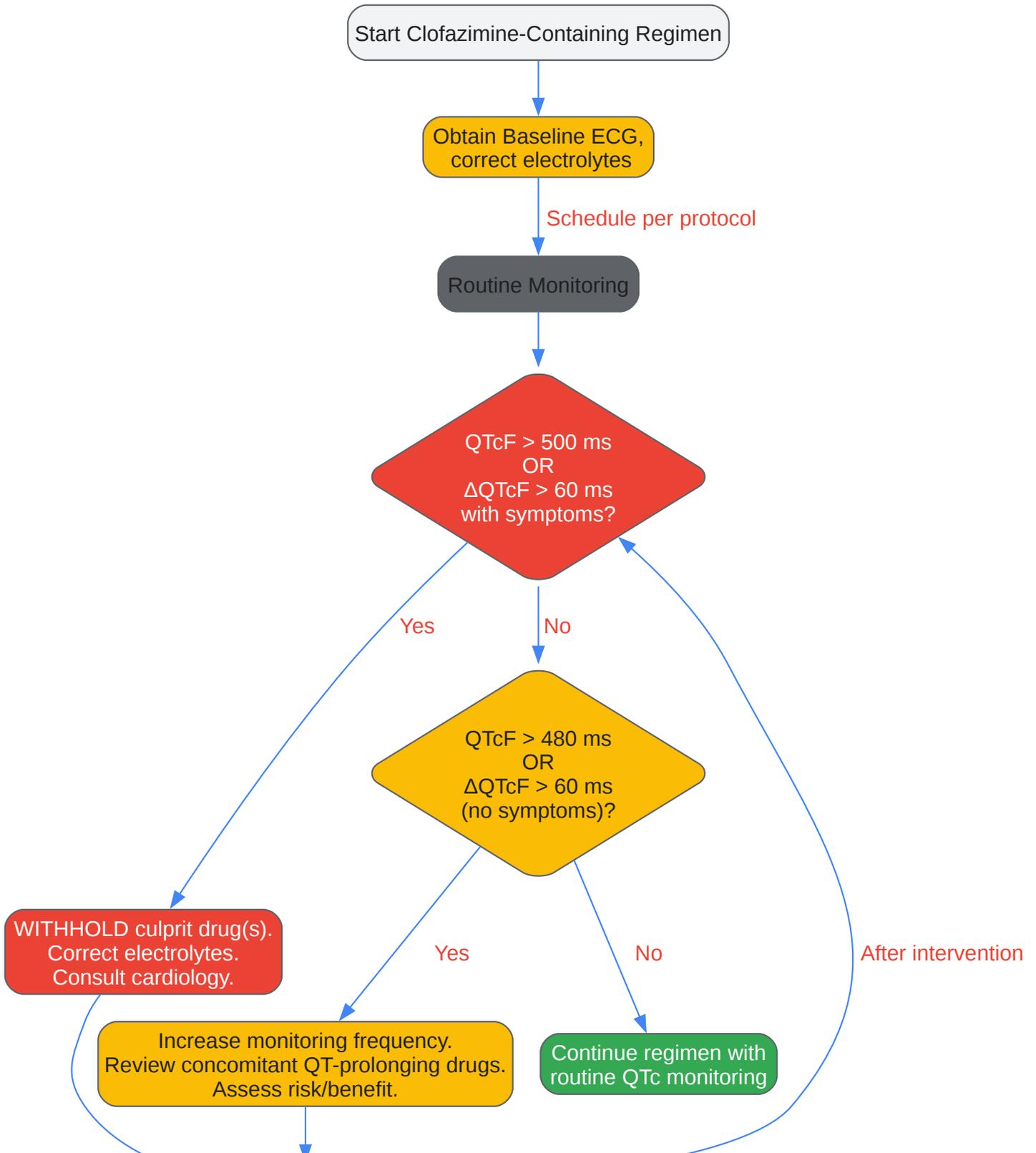
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

The relationship between **clofazimine** concentration and QTc prolongation is best described by a maximum effect (E_{max}) model [1].

- **Typical Population Parameters:**
 - E_{max} : 28.0 ms (the maximum possible QTc prolongation)
 - EC_{50} : 0.261 mg/L (the concentration producing half of E_{max})
- **Model Application:** This model allows for Monte Carlo simulations to predict the QTc effects of various dosing regimens, including loading doses, before clinical implementation [1].

Cardiac Monitoring & Management Workflow

The following diagram illustrates the logical workflow for monitoring and managing QTc prolongation in patients or study participants receiving **clofazimine**.





Click to download full resolution via product page

Summary of Clinical Monitoring Protocol:

- **Baseline Assessment:** Perform ECG and correct electrolyte imbalances (hypokalemia, hypomagnesemia, hypocalcemia) before initiation [5] [2].
- **Routine Monitoring:** Conduct ECGs every 2-4 weeks, especially during the first 2-3 months of therapy and with any regimen changes [2].
- **Action Thresholds:** Adhere strictly to QTcF action thresholds as shown in the workflow: >480 ms or a change >60 ms warrants increased vigilance and review; >500 ms or symptomatic prolongation requires immediate intervention [2].
- **Polypharmacy Caution:** Exercise extreme caution when combining **clofazimine** with other QTc-prolonging agents (e.g., bedaquiline, delamanid, fluoroquinolones), as the effects are additive and can significantly increase risk [3] [5] [2].

Key Takeaways for Researchers

- **Concentration-Dependent Risk:** **Clofazimine** causes significant, concentration-dependent QTc prolongation, well-characterized by an E_{max} model [1].
- **Loading Doses:** Loading doses (200/300 mg) achieve therapeutic concentrations faster but proportionally increase the risk of QTc prolongation >30 ms in the short term [1].
- **Combination Regimen Risk:** The cardiac risk is most pronounced in multi-drug regimens. Real-world data shows **clofazimine** significantly increases the hazard of severe QTc prolongation (≥ 501 ms) [3].
- **Proactive Monitoring is Essential:** A structured aDSM (active drug-safety monitoring and management) program is non-negotiable for the safe use of **clofazimine**, especially in complex drug-resistant TB treatment [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Effect of Clofazimine Concentration on QT Prolongation in ... [pmc.ncbi.nlm.nih.gov]
2. The Pediatric Infectious Disease Journal [journals.lww.com]
3. Clofazimine and QT prolongation in the treatment of ... [sciencedirect.com]
4. Pharmacokinetics and cardiac safety of clofazimine in children ... [pmc.ncbi.nlm.nih.gov]
5. Cardiac safety of extensively drug-resistant tuberculosis ... [publications.ersnet.org]
6. Active drug-safety monitoring and management in the ... [sciencedirect.com]

To cite this document: Smolecule. [clofazimine QTc interval prolongation cardiac monitoring]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b524004#clofazimine-qt-c-interval-prolongation-cardiac-monitoring>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com